N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the benzo[d]thiazol-2-yl group and the hydroxyphenyl group suggests that the compound could have a planar structure, while the sulfamoyl group could add some three-dimensionality to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including redox reactions, substitution reactions, and addition reactions, depending on the conditions. The presence of the hydroxyphenyl group suggests that it could act as a nucleophile in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the hydroxyphenyl group could make the compound capable of forming hydrogen bonds, which could affect its solubility and boiling point .Scientific Research Applications
Antimicrobial Applications
Research on benzothiazole derivatives has shown significant antimicrobial activities. Compounds with structural similarities, including thiazole rings and benzamide groups, have been synthesized and evaluated for their efficacy against various microbial strains. For example, substituted benzamides with thiazole moieties have demonstrated potent antibacterial and antifungal activities, highlighting their potential in addressing microbial resistance and developing new antimicrobial agents (Chawla, 2016); (Bikobo et al., 2017).
Anticancer Applications
The incorporation of benzothiazole and sulfonamide groups into compounds has been explored for anticancer applications. These structures have shown promise in inhibiting cancer cell proliferation. For instance, studies have synthesized and evaluated N-benzothiazol-2-yl-amides and related sulfonamide derivatives for their anticancer activities, providing a foundation for further investigation into their mechanisms of action and potential therapeutic roles (Ravinaik et al., 2021).
Enzyme Inhibition Applications
Sulfonamide-containing compounds have been widely studied for their enzyme inhibitory properties, particularly against carbonic anhydrases. These enzymes are crucial for various physiological functions, and their inhibition can be beneficial in treating conditions like glaucoma, epilepsy, and cancer. The research has demonstrated that certain benzamide derivatives with sulfonamide groups can effectively inhibit carbonic anhydrase activity, suggesting potential applications in designing enzyme inhibitors (Supuran et al., 2013).
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O4S2/c27-13-3-15-31(16-4-14-28)37(34,35)20-10-7-18(8-11-20)25(33)29-19-9-12-23(32)21(17-19)26-30-22-5-1-2-6-24(22)36-26/h1-2,5-12,17,32H,3-4,15-16H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGIYFKXZUJLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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